

Chemical Profile & Mechanistic Causality

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Compound of Interest

Compound Name: *n*-Octyl-D-glucosamine

CAS No.: 188033-95-6

Cat. No.: B065339

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N-octyl-D-glucosamine (CAS: 188033-95-6) is a unique amphiphilic aminosugar derivative [1](#)[1]. Structurally, it consists of a highly polar, stereochemically rich D-glucosamine head group and a hydrophobic n-octyl tail.

The Causality of Experimental Choices: Why use **N-octyl-D-glucosamine** instead of standard achiral monomers (like methacrylic acid) in molecular imprinting? When separating enantiomers—which possess identical physical dimensions but mirror-image 3D orientations—relying solely on the physical "shape" of an imprinted polymer cavity is insufficient. **N-octyl-D-glucosamine** introduces an inherently asymmetric chemical environment into the polymer matrix. During the pre-polymerization phase, the multiple hydroxyl groups and the secondary amine of the D-glucosamine moiety act as stereospecific hydrogen-bonding donors and acceptors [2](#)[2]. Simultaneously, the n-octyl tail creates a hydrophobic microenvironment that stabilizes the template molecule (e.g., racemic ofloxacin) in organic solvents. This synergistic interaction dramatically increases the enantiomeric excess (ee) during the final separation phase [3](#)[3].

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical properties and comparative efficacy of **N-octyl-D-glucosamine**-based methods are summarized below.

Table 1: Physicochemical Profile of **N-Octyl-D-Glucosamine**

Property	Value
CAS Number	188033-95-6
Molecular Formula	C14H29NO5
Molecular Weight	291.38 g/mol
Structural Classification	Amphiphilic Chiral Aminosugar

| Key Functional Groups | Multiple -OH, Secondary Amine, Alkyl Chain |

Table 2: Comparative Efficacy of Chiral Separation Methods

Method	Specificity	Scalability	Cost-Effectiveness	Role of N-octyl-D-glucosamine
Traditional HPLC	High	Low (Analytical only)	Low (Expensive columns)	N/A

| Magnetic Surface MIPs | Very High | High (Preparative scale) | High (Reusable magnetic beads)| Acts as the chiral functional monomer |

Self-Validating Protocol: Synthesis of Chiral MMIPs for Ofloxacin Resolution

The following protocol details the synthesis of Magnetic Surface Molecularly Imprinted Polymers (MMIPs) using **N-octyl-D-glucosamine** to isolate the highly potent antibacterial (-)-ofloxacin from its racemic mixture. A robust scientific workflow must be self-validating; therefore, built-in quality control checkpoints are integrated into every step [3\[4\]](#).

Step 1: Substrate Preparation (Fe₃O₄@SiO₂ Core-Shell Synthesis)

- Action: Synthesize Fe₃O₄ nanoparticles via co-precipitation of Fe²⁺/Fe³⁺ salts in an alkaline medium. Coat the particles with a silica layer using tetraethyl orthosilicate (TEOS) to

prevent oxidation and provide a grafting surface.

- Self-Validation Checkpoint: Apply an external NdFeB magnet to the flask. The nanoparticles must rapidly migrate to the magnetic field, leaving a clear supernatant. FT-IR analysis must show Si-O-Si stretching bands at $\sim 1080\text{ cm}^{-1}$ to confirm successful silica encapsulation.

Step 2: Pre-Assembly (The Imprinting Phase)

- Action: Disperse the Fe₃O₄@SiO₂ nanoparticles in a porogenic solvent (e.g., acetonitrile). Add racemic ofloxacin (the template) and **N-octyl-D-glucosamine** (the chiral monomer). Stir in the dark for 12 hours.
- Causality: This incubation period allows the non-covalent self-assembly of the chiral monomer around the template, driven by hydrogen bonding and hydrophobic interactions, ensuring the eventual polymer cavity is an exact stereochemical match.

Step 3: Polymerization

- Action: Introduce a crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA) and an initiator (e.g., AIBN). Purge with nitrogen to remove oxygen (a radical scavenger) and heat to 60°C for 24 hours to trigger radical polymerization.

Step 4: Template Elution (Cavity Formation)

- Action: Wash the resulting polymer extensively with a methanol/acetic acid mixture (9:1 v/v) to disrupt the hydrogen bonds and extract the ofloxacin template.
- Self-Validation Checkpoint: Monitor the wash effluent continuously via UV-Vis spectroscopy at 288 nm (the λ_{max} of ofloxacin). Elution is strictly considered complete only when the absorbance reaches absolute baseline (zero). Failure to achieve baseline results in false-positive binding during application.

Step 5: Enantioseparation Application

- Action: Disperse the washed MMIPs into a fresh solution of racemic ofloxacin. The chiral cavities will selectively adsorb the (+)-ofloxacin enantiomer. Apply a magnetic field to pull the polymer beads out of the suspension.

- Self-Validation Checkpoint: Analyze the remaining supernatant using a polarimeter. The specific optical rotation must match the known literature value for pure (-)-ofloxacin, confirming the successful isolation of the target drug [3](#)[5](#).

Experimental Workflow Visualization



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Workflow of synthesizing chiral magnetic MIPs using **N-octyl-D-glucosamine** for enantioseparation.

References

- CAS No : 188033-95-6 | Chemical Name : **N-octyl-D-glucosamine** Source: Pharmaffiliates URL
- Cas 188033-95-6, **N-OCTYL-D-GLUCOSAMINE** Source: Lookchem URL
- Using chiral magnetic surface molecularly imprinted polymers for chiral separation of Ofloxacin Source: ResearchGate URL

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Sources

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